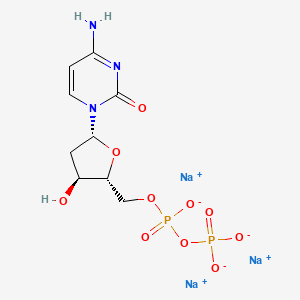

2'-Deoxycytidine-5'-diphosphate trisodium salt

Descripción general

Descripción

Synthesis Analysis

The synthesis of nucleotide analogs, including 2'-deoxycytidine derivatives, involves complex chemical reactions aimed at modifying the nucleobase, sugar moiety, or phosphate group to yield specific properties or biological activities. Studies have developed methods for incorporating functional groups into the 2'-deoxycytidine structure, enabling its use in biochemical assays and DNA synthesis technologies (Roychowdhury, Illangkoon, Hendrickson, & Benner, 2004).

Molecular Structure Analysis

The molecular structure of 2'-deoxycytidine and its derivatives has been elucidated through various analytical techniques, revealing insights into its base pairing capabilities and interactions with other molecules. Crystallographic studies have shown how modifications to the 2'-deoxycytidine structure can impact its hydrogen bonding and base pairing properties, crucial for understanding its role in DNA structure and function (Jaskólski, Gdaniec, Gilski, Alejska, & Bratek-Wiewiórowska, 1994).

Chemical Reactions and Properties

2'-Deoxycytidine-5'-diphosphate trisodium salt undergoes various chemical reactions, notably its participation in nucleotide metabolism and DNA synthesis. Enzymatic studies have demonstrated its conversion from cytidine diphosphate by specific enzymes, highlighting its importance in the nucleotide salvage pathways and DNA replication processes (Reichard, 1962).

Aplicaciones Científicas De Investigación

“2’-Deoxycytidine-5’-diphosphate trisodium salt” is a cytidine analog. It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues . This compound is utilized by cells for DNA polymerase catalyzed synthesis of DNA .

-

DNA Synthesis : In the field of molecular biology, this compound is used for DNA synthesis. DNA polymerases use it to add nucleotides to the growing DNA chain during replication .

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR) : In the field of biotechnology, it is used in RT-PCR, a laboratory technique combining reverse transcription of RNA into DNA and amplification of specific DNA targets using polymerase chain reaction .

-

Amplification of Toxin DNA : This compound has been used in the polymerase chain reaction mix for the amplification of Alternaria (AM) toxin DNA .

-

Capillary Electrophoresis (CE) Analysis : It has been used to spike oligonucleotide samples for capillary electrophoresis (CE) analysis .

-

Adenosine 5′-Monophosphate (AMP) Luciferase Assay : It has been used as a component in the adenosine 5′-monophosphate (AMP) luciferase assay .

-

Study of Mutations in HBB Gene : It has been used to study the mutations in the HBB gene via the amplification refractory mutation system (ARMS)-PCR .

-

C-Tailing of End-Repaired DNA : It has been used to C-tail the end-repaired DNA .

-

Substrate for Nucleotide Diphosphate Kinase (NDPK) : This compound has been used as a substrate for nucleotide diphosphate kinase (NDPK) to produce 2’-deoxycytidine 5’-triphosphate (dCTP) in support of DNA biosynthesis .

-

Cancer Research and Development of Antiviral Drugs : It acts as a critical building block in DNA synthesis, making it valuable in cancer research and development of antiviral drugs .

-

Amplification of Alternaria (AM) Toxin DNA : This compound has been used in the polymerase chain reaction mix for the amplification of Alternaria (AM) toxin DNA .

-

Capillary Electrophoresis (CE) Analysis : It has been used to spike oligonucleotide sample for capillary electrophoresis (CE) analysis .

-

Adenosine 5′-Monophosphate (AMP) Luciferase Assay : It has been used as a component in the adenosine 5′-monophosphate (AMP) luciferase assay .

-

Study of Mutations in HBB Gene : It has been used to study the mutations in the HBB gene via the amplification refractory mutation system (ARMS)-PCR .

-

C-Tailing of End-Repaired DNA : It has been used to C-tail the end-repaired DNA .

Safety And Hazards

The compound is classified as having Acute Toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking immediate medical attention if swallowed or inhaled .

Direcciones Futuras

The compound is a critical building block in DNA synthesis, making it valuable in cancer research and the development of antiviral drugs . It is also used in various biochemical research applications including studies of DNA synthesis . As such, it is likely to continue to be a key compound in biomedical research and drug development.

Propiedades

IUPAC Name |

trisodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMDNHAPEVRFNF-MILVPLDLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3Na3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747487 | |

| Record name | Trisodium 2'-deoxy-5'-O-[(phosphonatooxy)phosphinato]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxycytidine-5'-diphosphate trisodium salt | |

CAS RN |

151151-32-5 | |

| Record name | Trisodium 2'-deoxy-5'-O-[(phosphonatooxy)phosphinato]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Deoxycytidine 5'-diphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)